4-Fmoc-3-carboxymethyl-morpholine
Overview
Description
4-Fmoc-3-carboxymethyl-morpholine is a chemical compound with the molecular formula C21H21NO5 and a molecular weight of 367.4 g/mol. It is known for its unique structure, which includes a morpholine ring, a carboxymethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in scientific research and various industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fmoc-3-carboxymethyl-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with morpholine as the starting material.
Fmoc Protection: The morpholine ring is then protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Carboxymethylation: The protected morpholine is then reacted with chloroacetic acid to introduce the carboxymethyl group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Fmoc-3-carboxymethyl-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
4-Fmoc-3-carboxymethyl-morpholine is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.
Biology: The compound is utilized in the study of biological systems and the development of new drugs.
Medicine: It is used in the design and synthesis of pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: The compound finds applications in the production of materials and chemicals used in various industrial processes.
Mechanism of Action
The mechanism by which 4-Fmoc-3-carboxymethyl-morpholine exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The compound's interaction with biological targets and pathways can lead to the modulation of biological processes, making it valuable in drug discovery and development.
Comparison with Similar Compounds
4-Fmoc-3-carboxymethyl-morpholine is unique due to its specific structural features, including the Fmoc protecting group and the carboxymethyl group. Similar compounds include:
3-Carboxymethyl-morpholine: Lacks the Fmoc protecting group.
4-Fmoc-morpholine: Does not have the carboxymethyl group.
3-Carboxymethyl-piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)11-14-12-26-10-9-22(14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUBDIHIMSHFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679158 | |
Record name | (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-95-0 | |
Record name | (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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